![molecular formula C19H20N2O3S B3006649 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034263-44-8](/img/structure/B3006649.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotransmitter Receptor Affinity
This compound has been studied for its affinity towards 5-HT1A serotonin receptors . The benzo[b]thiophene moiety and its influence on binding affinity have been a subject of interest. Derivatives of this compound could potentially be used in the treatment of psychiatric disorders such as depression and anxiety by modulating serotonin levels in the brain.
Anti-Inflammatory Applications
Thiophene derivatives, including those related to the compound , have shown significant anti-inflammatory properties . This makes them candidates for the development of new anti-inflammatory drugs, which could be more effective or have fewer side effects than current medications.
Anticancer Activity
Some benzothiophene derivatives have been identified as having anti-cancer properties . The compound’s structure could be modified to enhance its efficacy in inhibiting cancer cell growth and proliferation, making it a valuable asset in oncological research.
Monoclonal Antibody Production
Derivatives of benzothiophene have been shown to enhance monoclonal antibody production in cell cultures. This application is crucial for the development of therapeutic antibodies for a variety of diseases, including cancer and autoimmune disorders.
GPR52 Agonist Activity
The compound has potential as an agonist at human GPR52, a receptor expressed in the central nervous system . This activity could be harnessed for the development of treatments for neurological disorders.
Material Science Applications
The benzothiophene core of the compound can be utilized in material science for the synthesis of novel materials with specific properties . These materials could have applications in various industries, including electronics and photonics.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various proteins such asMitogen-activated protein kinase 10
Biochemical Pathways
Based on the potential target mentioned above, it could be involved in pathways regulated byMitogen-activated protein kinases , which play key roles in various cellular processes including proliferation, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties
Result of Action
Based on the potential target mentioned above, it could potentially influence cellular processes such as proliferation, differentiation, and apoptosis .
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-19(23,16-10-12-6-2-5-9-15(12)25-16)11-20-18(22)17-13-7-3-4-8-14(13)24-21-17/h2,5-6,9-10,23H,3-4,7-8,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSXDUOWZNBCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC2=C1CCCC2)(C3=CC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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